molecular formula C10H10N2O4 B2717243 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone CAS No. 120711-96-8

1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone

Cat. No.: B2717243
CAS No.: 120711-96-8
M. Wt: 222.2
InChI Key: GYWWRZWGVRSDCE-UHFFFAOYSA-N
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Description

1-(6-Nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is an organic compound belonging to the class of benzoxazines It is characterized by the presence of a nitro group at the 6-position and an ethanone group at the 1-position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone typically involves the nitration of a suitable benzoxazine precursor. One common method is the nitration of 2H-benzo[b][1,4]oxazin-4(3H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting from readily available starting materials. The process includes nitration, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-(6-Amino-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

    Oxidation: 1-(6-Nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid.

Scientific Research Applications

1-(6-Nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.

    Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(6-Nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is unique due to the presence of both the nitro and ethanone groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

1-(6-nitro-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-7(13)11-4-5-16-10-3-2-8(12(14)15)6-9(10)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWWRZWGVRSDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under vigorous stifling at room temperature, acetyl chloride (1.02 g, 13 mmol) was added dropwise to a mixture of 6-nitro-3,4-dihydro-2H-benzo[1,4]oxazine (1.8 g, 10 mmol) and NaHCO3 (7.14 g, 85 mmol) in CH2Cl2 (50 mL). After addition, the reaction was stirred for 1 h at this temperature. The mixture was filtered and the filtrate was concentrated under vacuum. The residue was treated with Et2O:hexane (1:2, 50 mL) under stifling for 30 min and then filtered to give 4-acetyl-6-nitro-3,4-dihydro-2H-benzo[1,4]oxazine as a pale yellow solid (2 g, 90%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine (0.7 g, 3.89 mmol) in acetic anhydride (1.9 mL) and EtOAc (7 mL) was heater under reflux with stirring. After 15 h, the mixture was concentrated under reduced pressure to give 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone as a yellow solid, which was carried on crude without purification: Mass Spectrum (ESI) m/e=223.0 (M+1).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

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